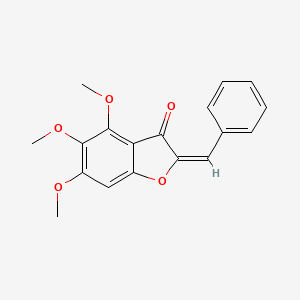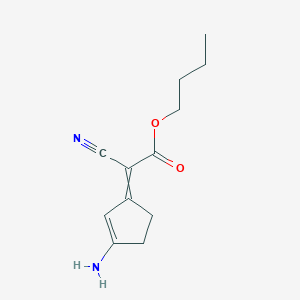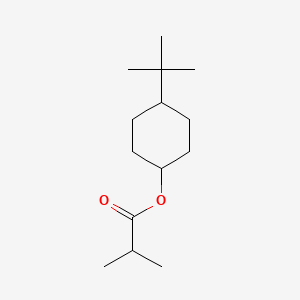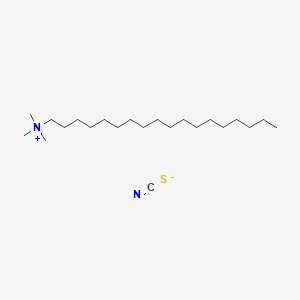![molecular formula C19H13N3O10S3 B14730360 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid CAS No. 6098-94-8](/img/structure/B14730360.png)
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple sulfonic acid groups, a quinoline moiety, and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 8-oxo-5-sulfoquinoline-7(8H)-ylidene hydrazine with naphthalene-1,3-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles like amines or alcohols, forming sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Hydrazine derivatives with reduced quinoline moiety.
Substitution: Sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules and as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-5-sulfoquinoline: Shares the quinoline moiety and sulfonic acid group but lacks the naphthalene core.
Naphthalene-1,3-disulfonic acid: Contains the naphthalene core and sulfonic acid groups but lacks the quinoline moiety.
Quinoline-7(8H)-ylidene hydrazine: Contains the quinoline moiety and hydrazine group but lacks the naphthalene core and sulfonic acid groups.
Uniqueness
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is unique due to its combination of quinoline, naphthalene, and multiple sulfonic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6098-94-8 |
|---|---|
Formule moléculaire |
C19H13N3O10S3 |
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
6-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C19H13N3O10S3/c23-19-15(9-17(35(30,31)32)14-2-1-5-20-18(14)19)22-21-11-3-4-13-10(6-11)7-12(33(24,25)26)8-16(13)34(27,28)29/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
Clé InChI |
KDCMDGVYPLAYAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
